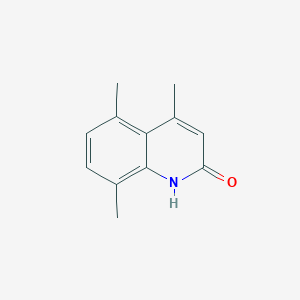

4,5,8-Trimethylquinolin-2-ol

Vue d'ensemble

Description

4,5,8-Trimethylquinolin-2-ol is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 4,5,8-Trimethylquinolin-2-ol can be achieved through various methods. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of microwave-assisted synthesis, clay catalysts, or solvent-free conditions can enhance the efficiency and yield of the reaction . Industrial production methods often involve the use of recyclable catalysts and green chemistry principles to minimize environmental impact .

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group at position 2 undergoes oxidation under controlled conditions. Key findings include:

-

Oxidation to quinoline N-oxide :

Reaction with hydrogen peroxide (H₂O₂) in acetic acid yields the corresponding N-oxide derivative. This reaction proceeds via electrophilic attack at the nitrogen atom . -

Side-chain oxidation :

Methyl groups at positions 4, 5, or 8 can be oxidized to carboxyl groups using KMnO₄ in acidic or basic media. For example, oxidation of the 4-methyl group produces 4-carboxy-5,8-dimethylquinolin-2-ol .

Table 1: Oxidation Reactions

Substitution Reactions

The hydroxyl group at position 2 participates in nucleophilic substitution reactions:

-

Halogenation :

Treatment with phosphorus oxychloride (POCl₃) replaces the hydroxyl group with chlorine, forming 2-chloro-4,5,8-trimethylquinoline . -

Hydrazine substitution :

Reaction with hydrazine hydrate in ethanol yields 2-hydrazino-4,5,8-trimethylquinoline, a key intermediate for heterocyclic synthesis .

Table 2: Substitution Reactions

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| -OH → -Cl | POCl₃, 110°C, 3h | 2-Chloro-4,5,8-trimethylquinoline | 85% | |

| -OH → -NHNH₂ | NH₂NH₂·H₂O, EtOH, reflux, 8h | 2-Hydrazino-4,5,8-trimethylquinoline | 67% |

Electrophilic Aromatic Substitution (EAS)

The quinoline ring undergoes EAS at positions activated by methyl groups:

-

Nitration :

Nitration with HNO₃/H₂SO₄ at 0–5°C selectively targets position 3 (ortho to the hydroxyl group), forming 3-nitro-4,5,8-trimethylquinolin-2-ol . -

Sulfonation :

Reaction with fuming H₂SO₄ introduces a sulfonic acid group at position 6 .

Table 3: Electrophilic Substitution Reactions

Reductive Transformations

-

Hydrogenation :

Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to a tetrahydroquinoline derivative, preserving the hydroxyl and methyl groups . -

Hydroxyl group reduction :

The hydroxyl group can be reduced to a methylene group using HI/red phosphorus, yielding 2-methyl-4,5,8-trimethylquinoline .

Table 4: Reduction Reactions

Complexation and Biological Activity

This compound acts as a ligand for transition metals:

Applications De Recherche Scientifique

4,5,8-Trimethylquinolin-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4,5,8-Trimethylquinolin-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

4,5,8-Trimethylquinolin-2-ol can be compared with other quinoline derivatives such as 4,6,8-trimethylquinolin-2-ol and this compound While these compounds share a similar core structure, their unique substituents and functional groups confer distinct chemical and biological properties

Activité Biologique

4,5,8-Trimethylquinolin-2-ol is a quinoline derivative with promising biological activities. This compound, with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol, has been the subject of various studies investigating its potential therapeutic applications, particularly in antimicrobial and anticancer domains .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluating its efficacy against several microorganisms found that it demonstrated notable inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Bacillus subtilis | 19 |

| Staphylococcus aureus | 17 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

| Salmonella typhimurium | 12 |

| Klebsiella pneumoniae | 10 |

These results suggest that the compound could serve as a basis for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. Quinoline derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

A specific study highlighted its mechanism of action, which involves the modulation of cell cycle progression and induction of apoptosis through caspase activation. The half-maximal inhibitory concentration (IC50) values for different cancer cell lines were reported as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 18 |

These findings underscore the potential of this compound as an effective anticancer agent .

The biological activity of this compound is attributed to its ability to interact with various biological targets. Quinoline derivatives often exhibit multiple mechanisms such as:

- Antioxidant Activity : They can scavenge free radicals and reduce oxidative stress.

- Enzyme Inhibition : They may inhibit specific enzymes involved in tumor progression or microbial survival.

- Cell Cycle Regulation : The compound can induce cell cycle arrest at different phases, leading to reduced cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of several quinoline derivatives, including this compound, showed that it effectively inhibited growth in a range of pathogenic bacteria and fungi. The study emphasized its potential use in treating infections caused by resistant strains .

- Cancer Research : Another significant investigation focused on the anticancer effects of this compound on human breast cancer cells. The results demonstrated that treatment with varying concentrations led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls .

Propriétés

IUPAC Name |

4,5,8-trimethyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-5-8(2)12-11(7)9(3)6-10(14)13-12/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUGOXHPDJPRLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=O)NC2=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296527 | |

| Record name | 4,5,8-trimethylquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53761-43-6 | |

| Record name | NSC109754 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,8-trimethylquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.